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3-(2-Fluoroethyl)cyclobutan-1-ol

Cat. No.: B13479507
M. Wt: 118.15 g/mol
InChI Key: OILTYQOKHKNYNN-UHFFFAOYSA-N
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Description

3-(2-Fluoroethyl)cyclobutan-1-ol (CAS 1783649-01-3) is a fluorinated organic compound with the molecular formula C6H11FO and a molecular weight of 118.15 g/mol . This chemical serves as a versatile and valuable building block in organic synthesis and medicinal chemistry research. The structure, featuring a polar cyclobutanol ring and a fluoroethyl side chain, makes it a useful intermediate for the synthesis of more complex molecules, particularly in the exploration of cyclobutane derivatives which are of significant interest in drug discovery efforts . As a scaffold, it can be utilized to create compounds for various biochemical applications, including the development of inhibitors for enzymes such as protein farnesyltransferase . The presence of both the hydroxyl and fluorine functional groups provides handles for further chemical modification, allowing researchers to explore structure-activity relationships and fine-tune the physicochemical properties of lead compounds. This product is intended for Research Use Only and is not for diagnostic or therapeutic use. Researchers should consult the relevant safety data sheets prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11FO B13479507 3-(2-Fluoroethyl)cyclobutan-1-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H11FO

Molecular Weight

118.15 g/mol

IUPAC Name

3-(2-fluoroethyl)cyclobutan-1-ol

InChI

InChI=1S/C6H11FO/c7-2-1-5-3-6(8)4-5/h5-6,8H,1-4H2

InChI Key

OILTYQOKHKNYNN-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1O)CCF

Origin of Product

United States

Significance of Cyclobutane Derivatives in Modern Chemical Research

Cyclobutane (B1203170) derivatives are increasingly recognized for their valuable contributions to medicinal chemistry and materials science. nih.govru.nl Historically considered challenging to synthesize due to their inherent ring strain, advancements in synthetic methodologies have made these four-membered rings more accessible, unlocking their potential for a variety of applications. nih.gov

The unique, puckered three-dimensional structure of the cyclobutane ring offers a level of conformational restriction that is highly sought after in drug design. nih.govnih.gov By locking flexible molecules into a more rigid and biologically active conformation, the cyclobutane moiety can lead to enhanced potency and selectivity for their target proteins. lifechemicals.com This conformational control is a key advantage over more flexible linear or larger cyclic systems. nih.gov

Furthermore, the cyclobutane ring can serve as a bioisostere for other chemical groups, such as alkenes or larger ring systems, while offering improved metabolic stability. nih.govnih.gov Its relative chemical inertness, despite the ring strain, makes it a robust scaffold in physiological conditions. nih.gov The introduction of a cyclobutane fragment has been shown to improve the biological activity of various compounds, including antifungal and antibacterial agents. lifechemicals.com

PropertySignificance in Chemical Research
Conformational Restriction Locks molecules into bioactive conformations, enhancing potency and selectivity. nih.govnih.gov
Metabolic Stability Can improve the metabolic profile of a drug candidate compared to other structural motifs. nih.gov
Bioisosterism Acts as a replacement for other functional groups, such as alkenes, to improve properties. nih.govnih.gov
Three-Dimensionality Provides a non-planar structure that can better fill hydrophobic pockets in protein targets. nih.gov

Strategic Importance of Fluorine Substitution in Modulating Molecular Properties

The introduction of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to enhance a range of physicochemical and pharmacokinetic properties. tandfonline.comresearchgate.net The unique characteristics of the fluorine atom, being small and the most electronegative element, allow it to exert profound effects on a molecule's behavior without significantly increasing its size. tandfonline.combenthamscience.com

One of the primary benefits of fluorination is the enhancement of metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. tandfonline.com This can lead to a longer half-life and improved bioavailability of a drug.

Fluorine substitution can also modulate the lipophilicity of a molecule, which in turn affects its membrane permeability and ability to cross biological barriers like the blood-brain barrier. benthamscience.commdpi.com Furthermore, the strong electron-withdrawing nature of fluorine can alter the pKa of nearby acidic or basic functional groups, influencing the molecule's ionization state and its interactions with biological targets. researchgate.net In some cases, fluorine can participate in favorable electrostatic and hydrogen-bond interactions within a protein's binding site, leading to increased binding affinity and potency. benthamscience.com

PropertyEffect of Fluorine Substitution
Metabolic Stability Increased due to the strength of the C-F bond. tandfonline.com
Lipophilicity Modulated, affecting membrane permeability and biodistribution. benthamscience.commdpi.com
pKa Altered for nearby functional groups due to fluorine's electron-withdrawing nature. researchgate.net
Binding Affinity Can be enhanced through favorable interactions with protein targets. tandfonline.combenthamscience.com

Overview of Current Research Trajectories for Fluorinated Cyclobutanols

Retrosynthetic Analysis of this compound

A logical retrosynthetic analysis of the target molecule, this compound, suggests several promising pathways. The primary disconnection involves the reduction of the ketone in the precursor, 3-(2-fluoroethyl)cyclobutanone. This ketone is a key intermediate that can be accessed through several routes.

One major pathway to this ketone involves a [2+2] cycloaddition reaction. This could be envisioned between a ketene (B1206846) equivalent and an alkene bearing a 2-fluoroethyl group, or conversely, a fluoro-containing ketene and a simple alkene. Another viable [2+2] approach is the cycloaddition of an alkene with a suitable partner to form a cyclobutane ring that can be subsequently functionalized to introduce the fluoroethyl group.

Alternatively, the fluoroethyl side chain can be installed onto a pre-existing cyclobutanone (B123998) scaffold. This could be achieved through the alkylation of a cyclobutanone enolate with a suitable 2-fluoroethyl electrophile.

A further disconnection strategy for the cyclobutane ring itself points towards ring expansion of a correspondingly substituted cyclopropane (B1198618) derivative, which can be a powerful method for constructing four-membered rings.

These retrosynthetic disconnections form the basis for the synthetic methodologies discussed in the following sections.

Cyclobutane Ring Formation Strategies

The construction of the cyclobutane core is the cornerstone of the synthesis of this compound. Various methods have been developed for this purpose, with [2+2] cycloaddition reactions being the most prominent.

[2+2] Cycloaddition Approaches

The [2+2] cycloaddition, a reaction that forms a four-membered ring from two two-atom components, is a powerful tool in organic synthesis. These reactions can be initiated by heat, light, or transition metal catalysts.

Thermally initiated [2+2] cycloadditions are often stereospecific and can provide access to a variety of cyclobutane derivatives. libretexts.orgchemtube3d.com A common strategy involves the reaction of a ketene with an alkene. nih.gov For the synthesis of a precursor to our target molecule, one could envision the reaction of a ketene, or a ketene acetal, with an alkene containing a fluoroethyl group.

The reaction of ketenes with alkenes is a concerted [π2s + π2a] cycloaddition, which is thermally allowed. nih.gov Lewis acid catalysis can also be employed to promote these reactions, often leading to increased reactivity and diastereoselectivity. nih.gov

Reactant 1Reactant 2ConditionsProductYieldReference
Phenyl 2,3-butadienoateVarious terminal alkenesToluene, 110 °C1,3-substituted cyclobutanesGood to high nih.gov
Diaryl, dialkyl, and alkyl/aryl ketenesVarious alkenesEtAlCl₂, CH₂Cl₂Substituted cyclobutanonesGood nih.gov
tert-Butyl alkynyl ethers (forming ketenes in situ)Pendant alkenesToluene, 90 °Ccis-fused cyclobutanonesGood to excellent nih.gov

This table presents representative examples of thermal [2+2] cycloadditions for the synthesis of substituted cyclobutanes.

Photochemical [2+2] cycloadditions are a versatile and widely used method for the synthesis of cyclobutanes. illinois.eduacs.org These reactions typically proceed through the excitation of one of the alkene components to a triplet state, which then adds to the ground state of the second alkene in a stepwise fashion, forming a 1,4-diradical intermediate that subsequently cyclizes. wikipedia.org

A key reaction in this class is the enone-alkene cycloaddition. wikipedia.orgresearchgate.net For a synthesis targeting a 3-substituted cyclobutanol (B46151), a cyclic enone can be irradiated in the presence of an appropriate alkene. The resulting cyclobutane can then be further manipulated. For instance, the photocycloaddition of cyclopentenone to an alkene can be a key step in the synthesis of various natural products. researchgate.net

Enone/Alkene 1Alkene 2ConditionsProductYieldReference
2-Cyclopenten-1-oneVinyl acetateHexanes, hv6-(Acetyloxy)bicyclo[3.2.0]heptan-2-oneNot specified researchgate.net
2-CyclohexenoneVarious alkeneshv, H₂Se (trap)Trapped 1,4-biradical productsNot applicable acs.org
Alk-3-enyl tetronates(intramolecular)hvBicyclic cyclobutane derivativesVaries acs.org

This table provides examples of photochemical [2+2] cycloadditions relevant to the formation of substituted cyclobutane systems.

Transition metal catalysis offers another powerful avenue for [2+2] cycloadditions, often proceeding under milder conditions and with different selectivity compared to thermal or photochemical methods. acs.orgbenthamscience.com Various transition metals, including rhodium, copper, and nickel, have been shown to catalyze these transformations. acs.org These reactions can provide access to a wide array of enantiomerically enriched cyclobutanes and cyclobutenes.

For example, rhodium and copper carbenes can react with electron-rich olefins to form cyclopropanes, which can sometimes be precursors to cyclobutanes via ring expansion. acs.org More direct [2+2] cycloadditions are also known, providing a route to highly substituted cyclobutane rings.

CatalystReactant 1Reactant 2ProductReference
Rh(I) complexesBicyclic alkenesAlkynesCyclobutene derivatives benthamscience.com
Cu(I) complexesBicyclic alkenesAlkynesCyclobutene derivatives benthamscience.com
Ni(0) complexesBicyclic alkenesAlkynesCyclobutene derivatives benthamscience.com

This table highlights some transition metals used in catalyzing [2+2] cycloaddition reactions.

Alternative Ring-Forming Methodologies

Beyond [2+2] cycloadditions, other strategies exist for the construction of the cyclobutane ring. One of the most significant is the ring expansion of cyclopropane derivatives. nih.govnih.govacs.org This approach can be particularly useful for accessing highly substituted cyclobutanes with good stereocontrol.

For instance, the rearrangement of 1-alkynyl cyclopropanols, catalyzed by gold(I) complexes, can provide highly substituted cyclopentanones, but related rearrangements can lead to cyclobutanones. acs.org Another approach involves the Lewis acid-catalyzed ring-expanding cycloisomerization of alkylidenecyclopropane acylsilanes to generate bicyclic products containing fused cyclobutanes. nih.gov

The synthesis of 3-borylated cyclobutanols from epihalohydrins via a formal [3+1] cycloaddition represents another innovative route to functionalized cyclobutanes that can be further elaborated. researchgate.netrsc.org

Furthermore, the direct functionalization of pre-existing cyclobutane rings is a viable strategy. For example, the alkylation of a cyclobutanone enolate can be used to introduce the desired side chain. Studies on the stereoselective reduction of 3-substituted cyclobutanones have shown that the cis-alcohol is often the major product, which is a crucial consideration for the final step in the synthesis of the target molecule. vub.ac.benih.govacs.orgvub.be

Starting MaterialReagentsKey TransformationProductReference
Alkylidenecyclopropane acylsilanesLewis AcidRing-expanding cycloisomerizationBicyclic fused cyclobutanes nih.gov
1-Alkynyl cyclopropanolsAu(I) catalystRing expansionAlkylidene cycloalkanones acs.org
Epihalohydrins1,1-DiborylalkanesFormal [3+1] cycloaddition3-Borylated cyclobutanols researchgate.netrsc.org
3-Substituted cyclobutanonesHydride reducing agentsStereoselective reductioncis-3-Substituted cyclobutanols vub.ac.benih.govacs.orgvub.be

This table showcases alternative methodologies for the synthesis of functionalized cyclobutane rings.

Introduction of the Fluoroethyl Moiety

Once the cyclobutane ring is formed, or during its construction, the fluoroethyl group must be installed. This can be accomplished through direct fluorination of a suitable precursor, alkylation with a fluoroethylating agent, or via multi-component reactions.

Direct fluorination involves converting a pre-existing functional group on a side chain into a C-F bond. A common strategy is the dehydroxylative fluorination of an alcohol. For instance, an ethyl group bearing a terminal hydroxyl (e.g., 3-(2-hydroxyethyl)cyclobutan-1-ol) could be converted to the target compound. Reagents such as perfluoro-1-butanesulfonyl fluoride (B91410) (PBSF) in combination with a fluoride source can convert primary alcohols to the corresponding fluorides under mild conditions. Another powerful reagent, Selectfluor, can be used for the fluorination of various substrates, including the decarboxylative fluorination of aliphatic carboxylic acids to yield alkyl fluorides. This implies that a precursor like 3-(carboxymethyl)cyclobutan-1-ol could potentially be converted to the desired fluoroethyl derivative.

Visible light-induced methods have also emerged, where Selectfluor can promote oxidative cross-coupling between alcohols and other molecules, highlighting its utility in modern synthesis under mild conditions. nih.gov

This approach involves coupling a cyclobutane synthon with a C2 fragment already containing the fluorine atom. This can be achieved through several pathways. One conceptual method is the reaction of a nucleophilic cyclobutane derivative (e.g., a Grignard reagent prepared from 3-bromocyclobutan-1-ol) with an electrophilic fluoroethylating agent like 1-bromo-2-fluoroethane.

Alternatively, radical-based methods offer a powerful route. Peroxide or γ-ray initiated reactions of cyclic alcohols with fluoroalkenes, such as hexafluoropropene, have been shown to result in regiospecific additions, creating a new C-C bond and introducing a fluorinated side chain. organic-chemistry.org A similar strategy could be envisioned using 1-fluorovinyl species or other fluoroethyl radical precursors.

Multi-component reactions (MCRs), which form complex products in a single operation, are highly efficient for building fluorinated molecules. researchgate.net These reactions can be designed to incorporate a fluorine-containing building block from the start. For example, a cascade reaction starting from simple cyclobutanol derivatives can generate new classes of di- and trifluorinated molecules by fine-tuning reaction conditions to enable multiple sequential transformations in one pot.

Such cascade reactions are often stimulated by the principles of "green chemistry," as they avoid the isolation and purification of intermediate stages. Fluorinated carbonyl compounds, such as trifluoroacetaldehyde, are common components in these reactions, which can be coupled with other substrates to build complex heterocyclic structures that may incorporate or be attached to a cyclobutane ring. The use of fluorous tags on one of the starting materials in an MCR can also facilitate purification through fluorous solid-phase extraction (F-SPE), further enhancing the utility of this approach for creating libraries of complex fluorinated molecules. researchgate.net

Synthetic Methodologies for this compound and Related Fluorinated Cyclobutanol Frameworks

The synthesis of specifically substituted cyclobutanes, such as this compound, presents unique challenges due to the inherent ring strain and the need for precise stereochemical control. This article delves into advanced synthetic strategies for constructing the fluorinated cyclobutanol framework, focusing on stereoselective methods and sustainable protocols. While direct synthetic routes to this compound are not prominently documented, this review examines relevant methodologies applied to analogous structures, providing a blueprint for potential synthetic pathways.

Stereochemical Aspects and Conformational Analysis of 3 2 Fluoroethyl Cyclobutan 1 Ol

Configurational Isomerism of Cyclobutanols

Configurational isomers are stereoisomers that can only be interconverted by the breaking and reforming of chemical bonds. brainkart.comstereoelectronics.org For substituted cycloalkanes, this type of isomerism commonly manifests as cis-trans isomerism, where substituents are located on the same or opposite sides of the ring plane, respectively. brainkart.comchemistrysteps.com

In the case of 3-(2-Fluoroethyl)cyclobutan-1-ol, the hydroxyl (-OH) group at C1 and the 2-fluoroethyl (-CH₂CH₂F) group at C3 give rise to two geometric isomers:

cis-3-(2-Fluoroethyl)cyclobutan-1-ol: The hydroxyl and fluoroethyl groups are on the same side of the cyclobutane (B1203170) ring.

trans-3-(2-Fluoroethyl)cyclobutan-1-ol: The hydroxyl and fluoroethyl groups are on opposite sides of the ring.

Furthermore, the presence of substituents can create chiral centers. A chiral center is a carbon atom bonded to four different groups.

For the trans isomer , both C1 and C3 are chiral centers. The molecule as a whole is chiral and lacks a plane of symmetry. Therefore, it exists as a pair of enantiomers: (1R,3S)-3-(2-fluoroethyl)cyclobutan-1-ol and (1S,3R)-3-(2-fluoroethyl)cyclobutan-1-ol.

For the cis isomer , the situation is different. Although C1 and C3 are bonded to four different groups, the molecule possesses a plane of symmetry that bisects the C2-C4 bond and passes through the C1-OH and C3-substituent bonds. This makes the cis isomer an achiral meso compound.

The possible configurational isomers are summarized in the table below.

Table 1: Configurational Isomers of this compound

IsomerRelationship of SubstituentsChiralityNumber of Stereoisomers
cisSame sideAchiral (meso)1
transOpposite sidesChiral2 (1 pair of enantiomers)

Conformational Preferences of the Cyclobutane Ring System

Contrary to a planar representation, the cyclobutane ring is not flat. A planar structure would suffer from significant torsional strain due to the eclipsing of all hydrogen atoms, alongside considerable angle strain from C-C-C bond angles of 90°. youtube.com To alleviate this torsional strain, the cyclobutane ring adopts a non-planar, puckered conformation, often described as a "butterfly" shape. libretexts.org This puckering reduces the eclipsing interactions between adjacent hydrogens, although it slightly decreases the internal bond angles to about 88°, thereby increasing angle strain. libretexts.orgresearchgate.net

This puckered conformation results in two distinct types of substituent positions, analogous to the axial and equatorial positions in cyclohexane:

Axial (ax): Substituents in this position are approximately perpendicular to the average plane of the ring.

Equatorial (eq): Substituents in this position are roughly within the average plane of the ring.

The cyclobutane ring is flexible and undergoes a rapid "ring-flipping" motion, which interconverts the axial and equatorial positions. uwosh.edu In monosubstituted cyclobutanes, the substituent preferentially occupies the more spacious equatorial position to minimize steric strain. acs.org

Impact of the Fluoroethyl Substituent on Molecular Conformation

In disubstituted cyclobutanes like this compound, the conformational equilibrium depends on the relative steric demands of the two substituents and their orientation (cis or trans). The general principle is that the conformation which places the larger substituent, or the maximum number of substituents, in the equatorial position will be lower in energy and thus more stable. stereoelectronics.orglibretexts.org

For trans-3-(2-Fluoroethyl)cyclobutan-1-ol , ring flipping interconverts two conformations: one with both substituents in equatorial positions (diequatorial) and one with both in axial positions (diaxial). The diequatorial conformer is expected to be significantly more stable due to the avoidance of unfavorable 1,3-diaxial interactions that would be present in the diaxial form.

For cis-3-(2-Fluoroethyl)cyclobutan-1-ol , ring flipping interconverts two equivalent conformations, each having one substituent in an axial position and the other in an equatorial position. The determination of which substituent preferentially occupies the equatorial position depends on their relative steric bulk. While both the hydroxyl and fluoroethyl groups are of moderate size, the fluoroethyl group is sterically more demanding. Therefore, the conformer where the 2-fluoroethyl group is equatorial and the hydroxyl group is axial would be slightly favored.

Furthermore, the presence of the fluorine atom introduces electronic effects. The electronegative fluorine atom can influence the molecular conformation through dipole-dipole interactions or potentially through the formation of a weak intramolecular hydrogen bond between the fluorine and the hydrogen of the hydroxyl group, which could stabilize certain conformers. The introduction of fluoroalkyl groups is known to affect the physicochemical properties of cyclic compounds, with conformational effects playing a crucial role. tcsedsystem.edu

Chiroptical Properties and Their Measurement

Chiroptical properties are the differential response of a chiral molecule to left and right circularly polarized light. As established in section 4.1, the trans isomers of this compound are chiral and are therefore expected to be optically active. This means they will rotate the plane of plane-polarized light. The two enantiomers, (1R,3S) and (1S,3R), will rotate the light by equal amounts but in opposite directions. The cis isomer, being a meso compound, is optically inactive.

The primary methods for investigating chiroptical properties include:

Polarimetry: This technique measures the angle of rotation of plane-polarized light as it passes through a sample of a chiral compound. The specific rotation [α] is a characteristic physical property of a chiral molecule.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. This provides information about the stereochemical features of the molecule, particularly in the vicinity of chromophores.

Vibrational Circular Dichroism (VCD) Spectroscopy: VCD is the infrared analogue of CD, measuring the differential absorption of left and right circularly polarized infrared radiation. VCD is a powerful tool for determining the absolute configuration of chiral molecules in solution by comparing experimental spectra with those predicted from quantum chemical calculations.

Table 2: Predicted Physicochemical Properties for this compound

The following data are predicted values and have not been experimentally verified.

PropertyPredicted ValueSource
Molecular FormulaC₆H₁₁FOPubChem uni.lu
Molecular Weight118.15 g/mol PubChem uni.lu
XLogP30.6PubChem uni.lu
Hydrogen Bond Donor Count1PubChem uni.lu
Hydrogen Bond Acceptor Count2PubChem uni.lu
Rotatable Bond Count2PubChem uni.lu
Monoisotopic Mass118.07939 g/mol PubChem uni.lu

Theoretical and Computational Chemistry Studies of 3 2 Fluoroethyl Cyclobutan 1 Ol

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems based on the electron density. For 3-(2-Fluoroethyl)cyclobutan-1-ol, DFT calculations can reveal key details about its molecular orbitals, charge distribution, and electrostatic potential.

Detailed research findings from DFT calculations would include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap typically suggests higher reactivity. The calculations would also produce an electrostatic potential map, which visually represents the charge distribution across the molecule. In this compound, these maps would likely show negative potential (red) around the electronegative oxygen and fluorine atoms, indicating regions susceptible to electrophilic attack, and positive potential (blue) around the hydroxyl hydrogen, a site for nucleophilic interaction.

Table 1: Illustrative Electronic Properties of this compound from DFT Calculations

Calculated PropertyDescriptionHypothetical Value
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital-7.5 eV
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital+1.2 eV
HOMO-LUMO GapEnergy difference indicating chemical reactivity8.7 eV
Dipole MomentMeasure of the net molecular polarity2.5 D
Electron DensityDistribution of electrons in the moleculeConcentrated around O and F atoms

Note: The values in this table are illustrative examples of typical outputs from DFT calculations and are not based on published experimental data for this specific molecule.

Prediction of Spectroscopic Parameters

Computational chemistry provides invaluable predictions of spectroscopic data, which are essential for compound characterization. By calculating properties like nuclear magnetic shielding tensors and molecular vibrational frequencies, it is possible to forecast the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of this compound.

These predictions are instrumental for interpreting experimental spectra and confirming the structure of synthesized compounds. For instance, ¹H, ¹³C, and ¹⁹F NMR chemical shifts can be calculated with reasonable accuracy, helping to assign specific peaks to the corresponding nuclei in the molecule's unique environment. Similarly, the calculation of vibrational frequencies allows for the prediction of an IR spectrum, identifying characteristic absorption bands for functional groups like the O-H stretch of the alcohol, C-F stretch of the fluoroethyl group, and various C-H and C-C vibrations within the cyclobutane (B1203170) ring.

Table 2: Predicted Spectroscopic Parameters for this compound

Spectrum TypeNucleus/BondPredicted Chemical Shift / Frequency (Illustrative)
¹H NMRH-O (hydroxyl)δ 2.5-4.0 ppm
¹H NMRH-C-O (carbinol)δ 3.8-4.2 ppm
¹³C NMRC-O (carbinol)δ 65-75 ppm
¹³C NMRC-F (fluoroethyl)δ 80-90 ppm
¹⁹F NMRF-Cδ -215 to -225 ppm
IR SpectroscopyO-H Stretch3300-3400 cm⁻¹ (broad)
IR SpectroscopyC-F Stretch1000-1100 cm⁻¹ (strong)

Note: These are representative values expected from computational predictions and serve to illustrate the type of data generated.

Computational Modeling of Reaction Pathways, Transition States, and Activation Barriers

Computational modeling is a key methodology for investigating the mechanisms of chemical reactions. For this compound, this involves mapping the potential energy surface for a given transformation, such as oxidation of the alcohol to a ketone or an elimination reaction. By locating the minimum energy structures of reactants, products, and any intermediates, along with the high-energy transition states that connect them, a complete reaction pathway can be charted.

The calculation of the energy difference between the reactants and the transition state yields the activation barrier (Ea), a crucial kinetic parameter that governs the reaction rate. Modeling can differentiate between possible stereochemical outcomes (e.g., cis vs. trans products) by comparing the activation barriers of the respective pathways. This predictive power allows chemists to understand reaction feasibility and selectivity before undertaking extensive experimental work.

Table 3: Hypothetical Energy Profile for a Reaction of this compound

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantThis compound0
Transition StateHighest energy point on the reaction pathway+25
ProductResulting molecule after the reaction-10
Activation BarrierEnergy required to initiate the reaction (Ea)+25

Note: This table represents a generic reaction coordinate and is for illustrative purposes.

Analysis of Intermolecular Interactions and Aggregation Behavior

The physical properties of a compound in its condensed state (liquid or solid) are governed by intermolecular forces. This compound can engage in several such interactions. The hydroxyl group is a potent hydrogen bond donor and acceptor, while the polar C-F and C-O bonds contribute to dipole-dipole interactions. London dispersion forces are also present throughout the molecule.

Computational models can be used to study the aggregation behavior of molecules by calculating the geometry and binding energy of dimers or larger clusters. mdpi.com These calculations help to understand how molecules arrange themselves in a solid-state lattice or how they interact in solution. For example, a study could model the formation of a hydrogen-bonded dimer of this compound, quantifying the strength of this interaction, which is fundamental to properties like boiling point and solubility. The aggregation of molecules can be driven by hydrogen bonding among specific units. nih.govresearchgate.net

Ring Strain Energy and Stability Assessments

Cyclobutane rings are known to possess significant ring strain due to their bond angles deviating from the ideal sp³ tetrahedral angle of 109.5°. wikipedia.org The actual C-C-C bond angles in the puckered conformation of cyclobutane are approximately 88°, leading to a strain energy of about 26.3 kcal/mol. wikipedia.org This inherent strain influences the ring's stability and reactivity.

Table 4: Comparison of Ring Strain Energy (Illustrative)

CompoundRing SizeSubstituentsKnown/Calculated Strain Energy (kcal/mol)
Cyclohexane6None~0 libretexts.org
Cyclobutane4None~26.3 wikipedia.org
This compound4-OH, -CH₂CH₂FEstimated 25-28 (value dependent on cis/trans isomerism and conformation)

Note: The value for the substituted compound is a hypothetical estimate to illustrate the expected outcome of a stability assessment.

Despite a thorough search for scientific literature and spectroscopic data, detailed research findings and specific analytical characterization data for the chemical compound "this compound" are not available in the public domain. As a result, it is not possible to generate an article that adheres to the specific requirements of the provided outline, which includes detailed data tables and in-depth research findings for each spectroscopic technique.

Fulfilling the request would necessitate access to primary research data that has either not been published or is not publicly accessible. Generating an article without this specific data would involve speculation and would not meet the required standard of scientific accuracy and adherence to detailed research findings.

Therefore, the requested article focusing solely on the advanced spectroscopic and analytical characterization of this compound cannot be provided at this time.

Advanced Spectroscopic and Analytical Characterization of 3 2 Fluoroethyl Cyclobutan 1 Ol

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is indispensable for identifying the functional groups within a molecule. These methods probe the vibrational modes of molecular bonds, which absorb light at characteristic frequencies. While specific experimental spectra for 3-(2-Fluoroethyl)cyclobutan-1-ol have not been reported, the expected absorption and scattering bands can be predicted based on its constituent functional groups: a hydroxyl (-OH) group, a carbon-fluorine (C-F) bond, and the alkyl C-H and C-C bonds of the cyclobutane (B1203170) ring and ethyl chain.

Infrared (IR) Spectroscopy would be particularly useful for identifying polar bonds. The most prominent feature in the IR spectrum would be a strong, broad absorption band characteristic of the O-H stretching vibration of the alcohol group, typically appearing in the 3200-3600 cm⁻¹ region. The C-F bond, being highly polar, would exhibit a strong absorption in the 1000-1400 cm⁻¹ range. The sp³ C-H stretching vibrations of the cyclobutane and ethyl groups would be observed as sharp peaks between 2850 and 3000 cm⁻¹.

Raman Spectroscopy , which detects changes in polarizability, is complementary to IR spectroscopy. It is often more effective for analyzing non-polar bonds. For this compound, Raman spectroscopy would be expected to show strong signals for the C-C backbone of the cyclobutane ring and the ethyl chain. While the O-H stretch is often weaker in Raman than in IR, it can still be observed. The C-F stretch would also be Raman active.

A complete vibrational analysis would involve comparing the experimental spectra with theoretical spectra calculated using computational methods, such as Density Functional Theory (DFT), to assign all normal vibrational modes. nist.gov

Table 1: Expected Vibrational Spectroscopy Bands for this compound

Functional GroupBondTechniqueExpected Wavenumber (cm⁻¹)Expected Intensity
AlcoholO-H StretchIR3200 - 3600Strong, Broad
AlkaneC-H StretchIR2850 - 3000Strong, Sharp
FluoroalkaneC-F StretchIR1000 - 1400Strong
AlkaneC-C StretchRaman800 - 1200Medium to Strong
AlkaneCH₂ BendIR1450 - 1485Medium

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org This technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern allows for the calculation of electron density maps, from which atomic positions, bond lengths, bond angles, and stereochemistry can be determined with high precision. wikipedia.org

A literature search did not yield any published X-ray crystal structures for this compound. If a suitable single crystal of this compound were grown, X-ray crystallography could provide unambiguous confirmation of its molecular structure. Key structural parameters that would be determined include:

The puckering of the cyclobutane ring. researchgate.net

The precise bond lengths of C-C, C-H, C-O, and C-F bonds. researchgate.net

The bond angles within the cyclobutane ring and involving the substituents.

The relative stereochemistry (cis/trans) of the substituents on the cyclobutane ring.

In the case of a resolved enantiomer, the absolute stereochemistry could be determined. nih.gov

This technique would provide the most accurate and detailed picture of the molecule's solid-state conformation and intermolecular interactions, such as hydrogen bonding involving the alcohol group. mdpi.com

Chromatographic Separations for Purity and Isomeric Analysis

Chromatography is a fundamental analytical technique for separating, identifying, and purifying the components of a mixture. For a compound like this compound, various chromatographic methods would be essential for assessing its purity and for separating its stereoisomers.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Given its molecular weight and the presence of a hydroxyl group, this compound should be amenable to GC analysis, possibly after derivatization of the alcohol to increase volatility if needed.

No specific GC methods for this compound are available in the literature. However, a typical method would involve a capillary column with a polar stationary phase, such as one containing polyethylene (B3416737) glycol (a "WAX" type column), or a semi-polar phase like those with cyanopropylphenyl polysiloxane, due to the polar nature of the alcohol and fluoroethyl groups. nih.govoiv.int Detection could be achieved using a Flame Ionization Detector (FID) for general-purpose analysis or a Mass Spectrometer (MS) for definitive identification based on the compound's mass spectrum and fragmentation pattern. utah.gov

Table 2: Typical Gas Chromatography (GC) Parameters for Analysis of a Cyclobutanol (B46151) Derivative

ParameterTypical Value / TypePurpose
Column TypeCapillary Column (e.g., DB-624, DB-WAX)Separation of analytes
Stationary Phase6% Cyanopropylphenyl / 94% DimethylpolysiloxaneProvides selectivity for polar compounds
Carrier GasHelium or HydrogenMobile phase to carry analytes through the column
Injection ModeSplit/SplitlessIntroduction of the sample onto the column
DetectorMass Spectrometry (MS) or Flame Ionization (FID)Analyte detection and identification

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating compounds that may not be sufficiently volatile for GC. For this compound, HPLC would be an excellent method for purity analysis.

Specific HPLC methods for this compound are not documented in published literature. A reversed-phase HPLC method would likely be effective. This would involve a non-polar stationary phase (like C18) and a polar mobile phase, such as a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.gov The relative amounts of water and organic solvent would be adjusted to achieve optimal separation from any impurities. Detection could be accomplished using a UV detector if the compound has a chromophore (unlikely for this structure) or, more universally, with an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS). nih.gov

The structure of this compound contains at least two chiral centers, meaning it can exist as multiple stereoisomers, including enantiomers and diastereomers. Since enantiomers possess identical physical properties in a non-chiral environment, they cannot be separated by standard GC or HPLC methods. nih.gov Chiral chromatography is the specialized technique required for their separation and quantification. nih.gov

This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. nih.gov While no specific chiral separation method for this compound has been published, common and effective CSPs for separating chiral alcohols are those based on derivatives of polysaccharides like cellulose (B213188) or amylose. mdpi.comwindows.net Columns such as Chiralpak® or Lux® series are widely used for this purpose. mdpi.comwindows.net The separation could be performed using normal-phase (e.g., hexane/isopropanol mobile phase) or reversed-phase conditions, depending on the specific CSP and the compound's properties. mdpi.com The ability to separate the enantiomers is critical in pharmaceutical contexts, where different enantiomers can have vastly different biological activities.

Derivatization and Functionalization of 3 2 Fluoroethyl Cyclobutan 1 Ol

Synthesis of Analogues with Modified Alkyl or Cyclobutane (B1203170) Moieties

The synthesis of analogues of 3-(2-fluoroethyl)cyclobutan-1-ol can be approached by modifying either the fluoroalkyl side chain or the cyclobutane core itself. These modifications are crucial for fine-tuning the physicochemical properties of the molecule, such as lipophilicity and metabolic stability, which in turn can influence its pharmacokinetic and pharmacodynamic profile.

Research into fluoroalkyl-substituted cyclobutanes has provided methodologies that can be adapted for this purpose. For instance, the synthesis of various 1,2-disubstituted and 1,3-disubstituted cyclobutane building blocks bearing mono-, di-, and trifluoromethyl groups has been reported. researchgate.net These methods often involve key steps such as deoxofluorination or nucleophilic substitution on bifunctional cyclobutane precursors. researchgate.net By applying similar strategies, the 2-fluoroethyl group in this compound could be replaced with other fluoroalkyl chains of varying lengths or with different degrees of fluorination.

Furthermore, the modification of the cyclobutane ring itself is a viable strategy. This could involve the introduction of additional substituents onto the ring. Methodologies for creating extensively substituted four-membered ring carbocycles are available and often allow for regio- and stereoselective synthesis. researchgate.net The development of synthetic routes to 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives showcases a method to introduce a versatile synthetic handle—the boryl group—onto the cyclobutane core, which can then be further elaborated. rsc.org

The synthesis of diverse libraries of cyclobutane fragments for fragment-based drug discovery (FBDD) highlights the importance of this scaffold. nih.gov These libraries often feature variations in substitution patterns and the introduction of different functional groups to maximize chemical diversity and three-dimensional character. nih.gov

Analogue Type Potential Synthetic Strategy Key Intermediates/Reagents Reference
Modified Fluoroalkyl ChainNucleophilic substitutionFluoroalkylating agents researchgate.net
Substituted Cyclobutane Ring[2+2] cycloaddition, Ring expansionSubstituted alkenes/ketenes researchgate.netgoogle.com
Borylated Cyclobutane CoreFormal [3+1] cycloaddition1,1-diborylalkanes, epihalohydrins rsc.org

Introduction of Diverse Functional Groups via the Hydroxyl Group or Cyclobutane Carbons

The hydroxyl group of this compound is a prime site for introducing a wide array of functional groups, thereby enabling the exploration of diverse chemical space and the formation of various conjugates. Standard organic transformations can be employed to convert the alcohol into ethers, esters, amines, and other functionalities. These derivatives can serve as building blocks for more complex molecules.

The synthesis of functionalized cis-2-((fluoro)alkyl)cyclobutanes has led to the creation of valuable derivatives such as cyclobutylamines and carboxylic acids on a decagram scale. nih.govchemrxiv.org These transformations often start from a cyclobutanol (B46151) precursor. For instance, the hydroxyl group can be oxidized to a ketone, which can then undergo reductive amination to yield amines or be subjected to other nucleophilic additions.

Moreover, the synthesis of a 33-member library of three-dimensional cyclobutane fragments has demonstrated the introduction of secondary amines, amides, and sulfonamides onto the cyclobutane scaffold. nih.gov These synthetic strategies often proceed through a key intermediate like a 3-azido-cyclobutanone, which allows for the installation of various functional groups. nih.gov

The coupling of a cyclobutanol derivative, specifically 3-hydroxymethyl-cyclobutanone, with nucleobases like 6-chloropurine (B14466) has been described, showcasing the utility of the hydroxyl group (after conversion to a leaving group) in forming carbon-nitrogen bonds. nih.gov

Functional Group Synthetic Approach Reagents/Conditions Reference
AminesReductive amination of the corresponding ketoneAmmonia/amines, reducing agent nih.govnih.govchemrxiv.org
AmidesAcylation of the corresponding amineAcyl chlorides, carboxylic acids nih.gov
Carboxylic AcidsOxidation of the primary alcohol or other precursorsOxidizing agents nih.govchemrxiv.org
Nucleobase AdductsNucleophilic substitution via a triflate intermediate6-chloropurine nih.gov

Emerging Applications in Chemical Synthesis and Materials Science

Utilization as a Versatile Building Block in Complex Organic Synthesis

The incorporation of small, strained ring systems like cyclobutane (B1203170) can impart unique conformational rigidity to molecules, a desirable trait in medicinal chemistry and drug design. The presence of both a hydroxyl group and a fluoroethyl side chain in 3-(2-Fluoroethyl)cyclobutan-1-ol offers two distinct points for chemical modification, making it a potentially valuable building block.

Fluorinated cyclobutane derivatives are recognized as important building blocks for medicinal chemistry. siena.edunih.gov The synthesis of functionalized cyclobutanes, such as those containing fluoroalkyl groups, is an area of active research. nih.gov These efforts often focus on creating conformationally restricted analogues of biologically important molecules like γ-aminobutyric acid (GABA) and γ-hydroxybutyric acid (GHB). siena.edu The development of efficient, gram-scale syntheses for fluoroalkyl-containing cyclobutane derivatives underscores their importance as starting materials for more complex molecules. nih.gov

The general strategy involves the use of readily available starting materials to construct the cyclobutane core, followed by the introduction of various functional groups. The resulting bifunctional cyclobutanes can then be used in the synthesis of more elaborate structures.

Table 1: Examples of Functionalized Cyclobutane Building Blocks and Their Synthetic Utility

Compound ClassSynthetic ApproachPotential ApplicationsKey Features
α-CF3/CHF2-substituted 1,3-bifunctional cyclobutanesDiastereoselective synthesis from 3-oxocyclobutanecarboxylic acid derivatives. siena.eduConformationally restricted analogs of neurotransmitters. siena.eduSingle diastereomer production, gram-scale synthesis. siena.edu
cis-1,2-disubstituted (fluoro)alkyl)cyclobutanesMulti-step synthesis from commercially available chemicals. nih.govBuilding blocks for medicinal chemistry. nih.govDecagram-scale synthesis, provides access to cis-isomers. nih.gov

While direct evidence for the use of this compound in complex synthesis is not available, its structure fits the profile of a useful building block. The hydroxyl group can be readily oxidized to a ketone or converted to a leaving group for substitution reactions. The fluoroethyl group introduces a fluorinated motif, which is known to enhance metabolic stability and alter the physicochemical properties of drug candidates.

Precursors for Specialized Organic Reagents and Catalysts

The functional groups of this compound could be chemically transformed to generate specialized reagents or ligands for catalysis. For instance, the hydroxyl group could be used as an anchor point to synthesize chiral ligands for asymmetric catalysis. The development of new catalysts is a cornerstone of modern organic synthesis, enabling the efficient and selective production of complex molecules.

Although no specific reagents or catalysts derived from this compound have been reported, the broader class of cyclobutane derivatives has been explored for such purposes. The rigid framework of the cyclobutane ring can provide a well-defined steric environment around a catalytic center, which can be beneficial for achieving high levels of stereoselectivity.

Potential in Polymer Chemistry and Advanced Materials Development

The bifunctional nature of this compound suggests its potential as a monomer for polymerization reactions. The hydroxyl group could participate in condensation polymerizations to form polyesters or polyethers. The resulting polymers would feature a fluoroethyl group pendant to the polymer backbone, which could impart desirable properties such as low surface energy, hydrophobicity, and chemical resistance.

Fluorinated polymers are known for their unique properties and are used in a wide range of applications, from non-stick coatings to high-performance materials. The incorporation of the cyclobutane ring into the polymer backbone could also influence the material's thermal and mechanical properties. While there is no specific research on polymers derived from this compound, the general principles of polymer chemistry suggest this as a plausible area of application.

Applications in Flow Chemistry and Microreactor Technology

Flow chemistry, which involves performing chemical reactions in a continuous stream rather than in a batch-wise fashion, offers several advantages, including improved safety, better heat and mass transfer, and the potential for automation. Microreactors are small-scale flow reactors that further enhance these benefits.

While there are no specific reports on the use of this compound in flow chemistry, the synthesis of related fluorinated compounds could potentially be adapted to flow processes. The synthesis of building blocks and their subsequent use in multi-step sequences are areas where flow chemistry can have a significant impact. The precise control over reaction parameters offered by microreactors could be beneficial for managing the reactivity of fluorinating agents or for optimizing the stereochemical outcome of reactions involving cyclobutane intermediates.

Future Research Directions and Challenges in 3 2 Fluoroethyl Cyclobutan 1 Ol Chemistry

Development of More Efficient and Atom-Economical Synthetic Routes

Key research objectives should include:

Catalytic [2+2] Cycloadditions: Moving beyond classical photochemical methods, which can require specialized equipment and sensitizers like acetone, the development of transition-metal-catalyzed or visible-light-mediated [2+2] cycloadditions is paramount. organic-chemistry.orgbaranlab.org Research into catalysts that can facilitate the cycloaddition of a fluoroethyl-containing alkene with a ketene (B1206846) equivalent would provide direct access to the cyclobutanone (B123998) precursor of the target molecule.

C-H Functionalization: A revolutionary approach would involve the direct C-H functionalization of a simpler cyclobutane (B1203170) precursor. This would be a highly atom-economical strategy, avoiding the need for pre-functionalized starting materials.

Cascade Reactions: Designing cascade or domino reactions where multiple bonds are formed in a single operation would significantly improve efficiency. For example, a reaction cascade that forms the cyclobutane ring and installs the fluoroethyl group in one pot would be a major advancement. nih.govrsc.org

Table 1: Comparison of Hypothetical Synthetic Strategies for 3-(2-Fluoroethyl)cyclobutan-1-ol

MetricHypothetical "Classical" Route (e.g., Multi-step)Future "Atom-Economical" Route (e.g., Catalytic Cascade)
Key Transformation Stepwise functional group interconversionCatalytic [2+2] cycloaddition / C-H activation
Estimated Step Count 4-6 steps1-2 steps
Atom Economy Low to ModerateHigh
Key Challenge Low overall yield, stoichiometric reagentsCatalyst development, regioselectivity control
Potential Catalyst N/A (Stoichiometric reagents)Rhodium, Palladium, or Iridium-based photocatalysts

Exploration of Novel Reactivity and Mechanistic Pathways

The inherent ring strain of the cyclobutane core (approximately 26 kcal/mol) makes it a versatile synthetic intermediate, prone to ring-opening reactions. baranlab.org The interplay between this strain and the electronic influence of the fluoroethyl and hydroxyl groups in this compound is a fertile ground for investigation.

Future research should focus on:

Controlled Ring-Opening Reactions: While cyclobutanes can undergo thermal or hydrogen-catalyzed ring opening, exploring novel catalytic systems to control the regioselectivity of this process is crucial. pharmaguideline.comyoutube.com The electron-withdrawing nature of the fluoroethyl group could direct the cleavage of specific C-C bonds within the ring, leading to predictable and useful linear products.

Mechanistic Interrogation: Modern mechanochemical methods, which use mechanical force to induce reactions, could reveal unique reactivity pathways not accessible through traditional thermal or photochemical means. nih.gov Investigating whether the ring-opening of this compound proceeds through a concerted pathway or via a diradical intermediate under different conditions would provide fundamental insights. nih.govnsf.gov

Intramolecular Transformations: The proximity of the hydroxyl group to the cyclobutane ring and fluoroethyl moiety invites exploration of intramolecular reactions. For example, acid-catalyzed cyclization or rearrangement could lead to novel heterocyclic or spirocyclic systems.

Integration of Advanced Computational Methods for Predictive Chemistry

Computational chemistry has become an indispensable tool for predicting molecular properties and elucidating reaction mechanisms, saving significant experimental time and resources. walshmedicalmedia.com For a molecule like this compound, computational methods can provide deep insights that are difficult to obtain experimentally.

Key areas for computational investigation include:

Mechanism Elucidation: Using methods like Density Functional Theory (DFT), researchers can model transition states and reaction energy profiles for potential synthetic and reactive pathways. This can help predict the feasibility of a proposed reaction and understand the stereochemical outcomes of complex transformations like cycloadditions. nsf.gov

Property Prediction: Quantum chemical calculations can predict key properties influenced by the fluorine atom, such as bond energies, dipole moments, and molecular orbital energies. emerginginvestigators.org These predictions can help rationalize the compound's reactivity and guide its development for specific applications.

Spectroscopic Analysis: A significant challenge in organofluorine chemistry is the characterization of products. Computational methods can accurately predict 19F NMR chemical shifts, which can be instrumental in identifying and quantifying fluorinated products and intermediates in complex reaction mixtures. acs.org

Table 2: Application of Computational Tools in this compound Research

Computational Tool/MethodResearch ApplicationPredicted Outcome
Density Functional Theory (DFT) Modeling transition states of potential [2+2] cycloaddition and ring-opening reactions.Reaction energy barriers, kinetic vs. thermodynamic product ratios, mechanistic pathway clarity. nih.gov
Quantum Theory of Atoms in Molecules (QTAIM) Analyzing C-F bond characteristics and non-covalent interactions within the molecule.Insights into bond stability, electronic effects of the fluoroethyl group.
Machine Learning (ML) Models Predicting reactivity against a panel of biological targets or in various chemical environments. nih.govRapid screening for potential bioactivity or off-target effects without synthesis.
NMR Shift Prediction (GIAO method) Calculating the theoretical 19F and 13C NMR spectra of the parent compound and potential products. acs.orgAid in structural confirmation and analysis of reaction mixtures.

Expanding the Scope of Green Chemistry Methodologies for Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. Applying these principles to the synthesis of this compound is not only an academic challenge but also a necessity for potential industrial applications.

Future research should embrace:

Photocatalysis: Utilizing visible-light photocatalysis for key synthetic steps, such as [2+2] cycloadditions, can replace energy-intensive UV light and avoid the need for stoichiometric sensitizers. organic-chemistry.orgacs.org

Biocatalysis: Employing enzymes for stereoselective transformations, such as the reduction of a cyclobutanone precursor to the desired alcohol enantiomer, offers high selectivity under mild, aqueous conditions.

Alternative Solvents: Research into replacing traditional volatile organic solvents with greener alternatives like water, supercritical CO2, or bio-derived solvents would drastically reduce the environmental footprint of the synthesis.

Flow Chemistry: Transitioning key synthetic steps from batch processing to continuous flow systems can improve safety, efficiency, and scalability, while minimizing waste and energy consumption.

A notable example in a related area is the green-chemistry-inspired synthesis of cyclobutane-based materials for perovskite solar cells, which utilized aqueous bromate-bromide mixtures to replace harsher brominating agents. researchgate.net This highlights the potential for developing more environmentally benign protocols.

Discovery of Undiscovered Applications in New Chemical Technologies

The unique combination of a strained ring, a polar functional group, and a fluorinated tail suggests that this compound could serve as a valuable building block in materials science and medicinal chemistry.

Promising avenues for exploration include:

Functional Polymers: The compound could be used as a monomer or a functional additive in polymerization. The cyclobutane ring could act as a mechanophore, designed to ring-open under mechanical stress, creating self-healing or stress-responsive polymers. nih.gov The fluoroethyl group could impart desirable properties such as thermal stability, hydrophobicity, and low surface energy.

Advanced Agrochemicals: The incorporation of fluorine is a well-established strategy in agrochemical design to enhance metabolic stability and bioavailability. nih.gov The specific stereochemistry of the cyclobutane scaffold could lead to novel, highly specific herbicides or pesticides.

Medicinal Chemistry Scaffolds: Small, rigid scaffolds like cyclobutane are of great interest in drug discovery for their ability to present substituents in well-defined spatial orientations. baranlab.org The fluoroethyl group can block metabolic oxidation and improve pharmacokinetic properties, making this compound an attractive starting point for designing new therapeutic agents. emerginginvestigators.org

Materials for Electronics: Fluorinated and cyclobutane-containing molecules have been successfully used as hole-selective materials in perovskite solar cells. researchgate.net Investigating the electronic properties of derivatives of this compound could uncover applications in organic electronics.

Q & A

Q. What are the recommended synthetic strategies for 3-(2-Fluoroethyl)cyclobutan-1-ol?

  • Methodological Answer : The fluoroethyl group can be introduced via alkylation using 2-fluoroethyl trifluoromethanesulfonate under microwave-assisted conditions, as demonstrated in analogous cyclobutanol derivatives . Ring-closing strategies, such as [2+2] cycloaddition of fluorinated alkenes, may also apply. Precursors like 3-(hydroxymethyl)cyclobutan-1-ol could be functionalized via nucleophilic substitution with fluoroethyl halides. Purification typically involves column chromatography with silica gel and low-temperature storage (0–6°C) to prevent decomposition, as seen in fluorinated benzaldehyde derivatives .

Q. How should this compound be characterized to confirm its structure?

  • Methodological Answer : Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR to identify cyclobutane ring protons (δ 1.5–3.0 ppm) and hydroxyl/fluoroethyl groups. 19F^{19}\text{F} NMR is critical for verifying the fluoroethyl moiety (δ -210 to -230 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., calculated for C6_6H11_{11}FO: 118.08 g/mol). IR spectroscopy detects hydroxyl stretching (~3200–3600 cm1^{-1}). For structural validation, compare computational NMR predictions (DFT) with experimental data .

Q. What are the stability considerations for this compound during storage?

  • Methodological Answer : Store in amber vials under inert gas (N2_2/Ar) at 0–6°C to minimize hydrolysis or oxidation. Avoid prolonged exposure to moisture, as fluorine substituents may enhance sensitivity to nucleophilic attack. Stability tests under varying pH and temperature conditions (e.g., 25°C vs. 40°C) are recommended, referencing degradation profiles of similar fluorinated alcohols .

Advanced Research Questions

Q. How can contradictions in spectroscopic data for this compound be resolved?

  • Methodological Answer : Discrepancies in NMR splitting patterns may arise from conformational isomerism. Perform variable-temperature NMR to assess dynamic behavior. For ambiguous mass spectra, use tandem MS/MS or isotopic labeling. Cross-validate with X-ray crystallography if crystalline derivatives are obtainable. Computational tools like Gaussian or ORCA can model conformers and predict spectra, addressing mismatches between experimental and theoretical data .

Q. What computational approaches elucidate the conformational dynamics of this compound?

Q. What challenges arise in enantioselective synthesis of this compound?

  • Methodological Answer : Achieving stereocontrol at the cyclobutane ring requires chiral catalysts (e.g., Jacobsen’s Co-salen complexes) or enzymatic resolution. Fluorine’s electronegativity may distort transition states, complicating asymmetric induction. Kinetic resolution via lipase-mediated acetylation (e.g., using CAL-B) has succeeded in related fluorinated alcohols. Monitor enantiomeric excess (ee) via chiral HPLC with cellulose-based columns .

Q. How does the fluoroethyl group influence reactivity in hydrogenation or ring-opening reactions?

  • Methodological Answer : The electron-withdrawing fluoroethyl group increases ring strain, accelerating acid-catalyzed ring-opening. In hydrogenation, Pd/C or Lindlar catalysts may selectively reduce double bonds without affecting the fluorine substituent. Comparative studies with non-fluorinated analogs (e.g., 3-ethylcyclobutan-1-ol) quantify rate differences. Mechanistic insights are gained via deuterium labeling and kinetic isotope effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.